tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate
Overview
Description
tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate: is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields of research and industry. The compound consists of a tert-butyl group, a bromopyridinyl moiety, and a methylcarbamate group, which together contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position.
Carbamoylation: The bromopyridine intermediate is then reacted with tert-butyl isocyanate to form the carbamate linkage.
Methylation: Finally, the compound is methylated to introduce the N-methyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases or acids for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the carbamate group can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate include:
tert-butyl N-(6-chloropyridin-2-yl)-N-methylcarbamate: Similar structure but with a chlorine atom instead of bromine.
tert-butyl N-(6-fluoropyridin-2-yl)-N-methylcarbamate: Similar structure but with a fluorine atom instead of bromine.
tert-butyl N-(6-iodopyridin-2-yl)-N-methylcarbamate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the properties imparted by the bromine atom, which can influence its interactions and applications in various fields.
Properties
Molecular Formula |
C11H15BrN2O2 |
---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-7-5-6-8(12)13-9/h5-7H,1-4H3 |
InChI Key |
OOPDICQLTIZXEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC(=CC=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.